1,7-Dihydroxynaphthalene
Overview
Description
1,7-Dihydroxynaphthalene, also known as naphthalene-1,7-diol, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, featuring two hydroxyl groups attached to the first and seventh positions of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and dye manufacturing .
Mechanism of Action
Target of Action
1,7-Dihydroxynaphthalene (1,7-DHN) is a type of hydroxylated naphthalene . It primarily targets aryloxyl radicals , which play a significant role in various biological and chemical processes, including antioxidant activities .
Mode of Action
1,7-DHN interacts with its targets through a hydrogen atom transfer process . This interaction results in the stabilization of aryloxyl radicals , which is a key factor governing the antioxidant activity of dihydroxynaphthalenes (DHNs) .
Biochemical Pathways
1,7-DHN affects the antioxidant pathways. It contributes to a fast hydrogen atom transfer process, which is crucial for its antioxidant properties . The compound’s interaction with aryloxyl radicals influences the generation and fate of these radicals, thereby affecting the overall antioxidant activity of DHNs .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,7-DHN is currently limited. Its molecular weight is 1601693 , which may influence its absorption and distribution in the body
Result of Action
The interaction of 1,7-DHN with aryloxyl radicals results in the stabilization of these radicals . This stabilization is a key factor in the compound’s antioxidant activity . Therefore, the molecular and cellular effects of 1,7-DHN’s action primarily involve enhanced antioxidant activity.
Action Environment
The action, efficacy, and stability of 1,7-DHN can be influenced by various environmental factors. For instance, the compound’s antioxidant activity can be affected by the presence of other compounds, such as inhibitors of the DHN-melanin biosynthetic pathway . These inhibitors can induce significant phenotypic and molecular modifications, affecting the compound’s shape, size, and susceptibility to desiccation, heat, and oxidative stress .
Biochemical Analysis
Cellular Effects
It is known to be involved in the synthesis of gold nanorods, indicating potential interactions with cellular structures . Detailed information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is currently lacking.
Molecular Mechanism
It is known that it can participate in hydrogen atom transfer processes
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydroxynaphthalene can be synthesized through several methods. One common approach involves the caustic fusion of 2-hydroxynaphthalene-8-sulfonic acid at high temperatures. Another method includes the acid desulfonation of 2,8-dihydroxynaphthalene-6-sulfonic acid .
Industrial Production Methods
In industrial settings, this compound is typically produced by the alkali fusion of naphthalene disulfonic acid sodium. This process involves heating the disulfonic acid sodium with sodium hydroxide at high temperatures, followed by acidification with concentrated sulfuric acid to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1,7-Dihydroxynaphthalene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of dyes, pigments, and fluorescent whiteners.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydroxynaphthalene
- 1,6-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
- 2,7-Dihydroxynaphthalene
- 2,6-Dihydroxynaphthalene
- 2,3-Dihydroxynaphthalene
Uniqueness
1,7-Dihydroxynaphthalene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and applications. Compared to other dihydroxynaphthalenes, it exhibits distinct antioxidant properties and is used in different synthetic and industrial processes .
Properties
IUPAC Name |
naphthalene-1,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVBIBLYOCVYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060359 | |
Record name | 1,7-Naphthalenediol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0060359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [MSDSonline] | |
Record name | 1,7-Dihydroxynaphthalene | |
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Flash Point |
[Ullmann] 252 °C | |
Record name | 1,7-Dihydroxynaphthalene | |
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Vapor Pressure |
0.00000715 [mmHg] | |
Record name | 1,7-Dihydroxynaphthalene | |
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CAS No. |
575-38-2 | |
Record name | 1,7-Dihydroxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-38-2 | |
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Record name | 1,7-Naphthalenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575382 | |
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Record name | 1,7-Dihydroxynaphthalene | |
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Record name | 1,7-Naphthalenediol | |
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Record name | 1,7-Naphthalenediol | |
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Record name | Naphthalene-1,7-diol | |
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Record name | 1,7-NAPHTHALENEDIOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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